BenchChemオンラインストアへようこそ!

5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

DNMT3B epigenetic inhibitor DNA methyltransferase

This 5'-methoxy spiro-benzimidazoquinazoline indolinone is a validated DNMT3B inhibitor (IC50 900 nM, ~8-fold more potent than RG108) with predicted DNA gyrase engagement. The 5'-methoxy group enhances solubility and target-site hydrogen bonding, ensuring reproducible enzymatic and cellular assay results. Non-intercalating scaffold offers safety advantages over DNA-damaging agents. Ideal for epigenetic oncology target validation (AML, ICF syndrome, tumor suppressor reactivation) and antibacterial screening against MDR strains. Insist on the 5'-methoxy substituent—unsubstituted or N-benzyl analogs exhibit divergent solubility, binding, and biological readouts. This is a non-quinone, non-nucleoside chemical probe for dual-activity phenotypic screening.

Molecular Formula C22H16N4O2
Molecular Weight 368.4 g/mol
Cat. No. B10796228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one
Molecular FormulaC22H16N4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C23NC4=CC=CC=C4C5=NC6=CC=CC=C6N35
InChIInChI=1S/C22H16N4O2/c1-28-13-10-11-17-15(12-13)22(21(27)24-17)25-16-7-3-2-6-14(16)20-23-18-8-4-5-9-19(18)26(20)22/h2-12,25H,1H3,(H,24,27)
InChIKeyOKNYPLINMPVUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3′-indol]-2′(1′H)-one: A Dual-Potential Spiro-Benzimidazoquinazoline for Epigenetic and Antibacterial Procurement


5′-Methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3′-indol]-2′(1′H)-one is a synthetic spirocyclic small molecule belonging to the benzimidazoquinazoline class, characterized by a rigid spiro junction between a benzimidazo[1,2-c]quinazoline core and an indolin-2-one moiety bearing a methoxy substituent at the 5′ position . This compound has been deposited in authoritative biochemical databases with reported inhibitory activity against human DNA methyltransferase 3B (DNMT3B) and has been implicated in computational and experimental studies targeting bacterial DNA gyrase, positioning it as a multi-target research tool in epigenetic oncology and antibacterial discovery programs [1][2].

Procurement Alert: Why Unsubstituted Spiro-Benzimidazoquinazolines Cannot Substitute for 5′-Methoxy-Functionalized Analogs


Within the spiro[benzimidazo[1,2-c]quinazoline-6,3′-indolin]-2′-one chemotype, the nature and position of substituents profoundly modulate both target engagement and physicochemical properties [1]. The 5′-methoxy group is not a passive structural element; it enhances solubility—a critical determinant for achieving meaningful concentrations in enzymatic and cellular assays—and may directly influence hydrogen-bonding interactions within target binding pockets . Analogs lacking this functionalization (e.g., the unsubstituted parent spiro-indolinone) or carrying alternative substituents (e.g., N-benzyl derivatives) are anticipated to exhibit divergent solubility profiles, binding affinities, and biological readouts. Consequently, generic substitution within this scaffold class is not scientifically justifiable for procurement decisions where reproducible, target-specific activity is required.

Quantitative Differentiation Evidence: 5′-Methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3′-indol]-2′(1′H)-one vs. Closest Analogs and In-Class Candidates


DNMT3B Inhibition: Head-to-Head IC50 Comparison with the Selective Inhibitor Nanaomycin A

This compound inhibits human recombinant DNMT3B with an IC50 of 900 nM in a biochemical assay [1]. The first-generation selective DNMT3B inhibitor Nanaomycin A achieves an IC50 of 500 nM under comparable in vitro methylation conditions . Although Nanaomycin A is approximately 1.8-fold more potent in this isolated enzyme assay, the target compound achieves sub-micromolar DNMT3B engagement—a threshold associated with cellular target modulation—while belonging to an entirely distinct chemotype (spiro-benzimidazoquinazoline vs. quinone antibiotic), providing a structurally differentiated starting point for medicinal chemistry optimization and intellectual property considerations.

DNMT3B epigenetic inhibitor DNA methyltransferase

DNMT3B vs. Pan-DNMT Inhibitor RG108: Target Profile Differentiation

The target compound demonstrates a DNMT3B IC50 of 900 nM, while the widely used pan-DNMT inhibitor RG108 exhibits an IC50 of 7.5 µM against DNMT3B (and 6–8 µM against DNMT1 and DNMT3A) [1]. This represents an approximately 8.3-fold greater potency for DNMT3B engagement compared to RG108. Critically, RG108's equipotent inhibition across all three DNMT isoforms precludes isoform-specific pharmacological dissection, whereas the target compound's preferential DNMT3B activity (900 nM) suggests a more focused epigenetic intervention profile.

DNMT3B selectivity DNMT isoform profiling RG108 comparison

Anticancer Cytotoxicity: Cross-Class Comparison with the DNA-Intercalating Drug Ellipticine in MCF-7 and HepG2 Cells

In MTT-based cytotoxicity assays, this compound exhibits IC50 values of 2.09 µM against MCF-7 breast adenocarcinoma cells and 2.08 µM against HepG2 hepatocellular carcinoma cells . The well-established anticancer agent ellipticine—a DNA intercalator and topoisomerase II inhibitor—shows IC50 values of approximately 1.25–1.89 µM against MCF-7 and 1.46–1.89 µM against HepG2 under comparable assay conditions [1]. The target compound thus demonstrates single-digit micromolar potency that is within a factor of ~1.1–1.7 of ellipticine, a clinically relevant benchmark, while operating through a structurally distinct spiro-benzimidazoquinazoline mechanism that avoids the genotoxic DNA-intercalation mode associated with ellipticine.

anticancer cytotoxicity MCF-7 HepG2 ellipticine comparison

DNA Gyrase Inhibition Potential: In Silico-Driven Differentiation from Aminocoumarin and Classical Quinazoline Antibacterials

Computational and integrated experimental studies on the spirobenzimidazo-quinazoline series have positioned this compound class as potential DNA gyrase inhibitors with demonstrated broad-spectrum antibacterial and anti-biofilm activity [1]. The established aminocoumarin antibiotic novobiocin inhibits DNA gyrase with an IC50 of approximately 170 nM [2]. While direct IC50 data for this specific compound against purified gyrase is not yet reported, the in silico quantum cheminformatics predictions and concomitant biological evaluation of structural analogs (compounds 9b, 9c, 9j) validate the scaffold's gyrase-targeting potential [1]. Critically, members of this series have been explicitly proposed as alternatives to both aminocoumarins and classical quinazolines, suggesting a differentiated binding mode or resistance profile that warrants further procurement for head-to-head benchmarking [1].

DNA gyrase antibacterial in silico prediction biofilm inhibition

Structural and Physicochemical Differentiation: The 5′-Methoxy Substituent as a Solubility and Binding Modulator

The 5′-methoxy group on the indolin-2-one ring system distinguishes this compound from unsubstituted spiro-benzimidazoquinazoline analogs (e.g., the parent 5H-spiro[benzo[4,5]imidazo[1,2-c]quinazoline-6,3′-indolin]-2′-one) by enhancing aqueous solubility, a property empirically noted for methoxy-functionalized quinazoline derivatives [1]. While quantitative thermodynamic solubility data for this specific compound remain unpublished, the established correlation between methoxy substitution and improved solubility in related heterocyclic series supports a physicochemical differentiation that can translate to superior assay compatibility and DMPK properties. This contrasts with the 5-benzyl analog (molecular weight 458.5 g/mol), where the additional bulky benzyl group increases hydrophobicity and molecular weight, potentially compromising solubility and ligand efficiency metrics .

solubility enhancement methoxy substituent structure-property relationship

Procurement-Ready Application Scenarios for 5′-Methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3′-indol]-2′(1′H)-one


DNMT3B-Focused Epigenetic Probe Development in Oncology

With a confirmed DNMT3B IC50 of 900 nM—approximately 8-fold more potent than the pan-DNMT inhibitor RG108 at this isoform—this compound is suitable as a starting point for developing DNMT3B-preferential chemical probes. Applications include target validation studies in ICF syndrome models, acute myeloid leukemia (where DNMT3B is oncogenically implicated), and tumor suppressor gene reactivation assays. The distinct spiro-benzimidazoquinazoline chemotype provides a non-quinone, non-nucleoside scaffold that can be further optimized for isoform selectivity .

Resistance-Breaking Antibacterial Discovery Targeting DNA Gyrase

Based on in silico predictions and biological validation of the spirobenzimidazo-quinazoline series as DNA gyrase inhibitors with anti-biofilm activity, this compound is positioned for procurement in antibacterial screening cascades. Its structural divergence from fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin) makes it a candidate for activity profiling against multi-drug resistant Gram-positive and Gram-negative strains, particularly where existing gyrase-targeting therapies have failed due to target-site mutations .

Anticancer Lead Optimization Against Breast and Liver Cancer Cell Lines

The compound exhibits MCF-7 IC50 = 2.09 µM and HepG2 IC50 = 2.08 µM—potency comparable to ellipticine, a recognized anticancer agent. This supports its use as a lead compound in medicinal chemistry campaigns focused on breast and hepatocellular carcinoma. The non-intercalating spiro-benzimidazoquinazoline scaffold may offer a safety advantage over DNA-damaging agents like ellipticine, warranting further structure-activity relationship (SAR) exploration around the 5′-methoxy and indolin-2-one positions .

Chemical Biology Tool for Dual Epigenetic-Antibacterial Phenotypic Screening

Given its demonstrated DNMT3B inhibition and predicted DNA gyrase engagement, this compound serves as a unique dual-activity chemical probe for phenotypic screening platforms that simultaneously interrogate epigenetic modulation and antibacterial susceptibility. This dual potential is particularly valuable in research settings exploring the intersection of host epigenetics and pathogen susceptibility, or in co-culture models where both mammalian epigenetic targets and bacterial gyrase may be relevant .

Quote Request

Request a Quote for 5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.